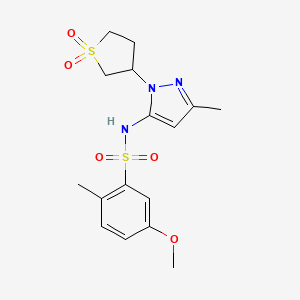
5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, an isoxazole ring, a piperidine ring, and a tetrahydrothiophene ring . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the isoxazole ring and subsequent attachment of the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The isoxazole ring, phenyl group, and piperidine ring are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the isoxazole ring might undergo reactions at the carbon-carbon double bond, and the piperidine ring could potentially be involved in reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the isoxazole ring might contribute to the compound’s stability, and the piperidine ring could influence its basicity .Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists
Research on pyrazole derivatives, including compounds structurally related to 5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, has focused on their potential as cannabinoid receptor antagonists. These compounds have been studied for their ability to bind selectively to the brain cannabinoid CB1 receptor, offering a pathway to understand cannabinoid receptor interactions and potentially antagonize the effects of cannabinoids. This research suggests therapeutic applications in mitigating the adverse effects of cannabinoid use or overactivation of cannabinoid pathways (R. Lan et al., 1999).
Central Nervous System Agents
Compounds with a piperidine structure, similar to the compound of interest, have been synthesized and explored for their potential as central nervous system agents. The synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (HP 365) and its derivatives was prompted by their structural similarity to known antidepressants. This research underscores the potential of these compounds in developing treatments for central nervous system disorders, highlighting their role in inhibiting tetrabenazine-induced ptosis, an effect associated with antidepressant activity (Victor J. Bauer et al., 1976).
Antimicrobial and Antiviral Activities
New urea and thiourea derivatives of piperazine, doped with febuxostat and structurally similar to the query compound, have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies indicate the potential of such compounds in treating infections and controlling viral diseases, offering a direction for further research into their therapeutic applications (R. C. Krishna Reddy et al., 2013).
Mecanismo De Acción
Target of Action
The compound, 5-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide, is a complex molecule that likely interacts with multiple targets. It is known that both indole and piperidine derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structural components of the compound, it can be inferred that it may interact with its targets in a similar manner to other indole and piperidine derivatives . These interactions often result in changes in cellular processes, leading to various biological activities .
Biochemical Pathways
Indole and piperidine derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it is plausible that this compound may also affect similar pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole and piperidine derivatives, it is likely that this compound may have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
5-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-20(18-12-19(25-22-18)16-4-2-1-3-5-16)21-13-15-6-9-23(10-7-15)17-8-11-26-14-17/h1-5,12,15,17H,6-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDGMSGTAEDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2471478.png)
![3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B2471480.png)


![N-(4-acetamidophenyl)-3-amino-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2471484.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2471487.png)

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2471490.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)

![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)
![8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471499.png)
![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)